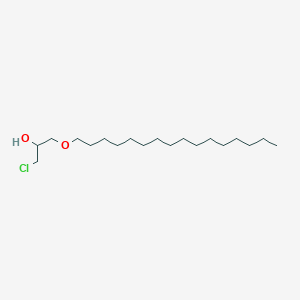

1-Chloro-3-(hexadecyloxy)propan-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-3-(hexadecyloxy)propan-2-ol is a chlorohydrin derivative characterized by a long hexadecyl (C₁₆) alkyl chain attached to a propan-2-ol backbone via an ether linkage. This compound is structurally related to intermediates used in pharmaceutical synthesis, particularly β-blockers, and surfactants due to its amphiphilic nature. The hexadecyl chain confers high lipophilicity, making it suitable for applications requiring hydrophobic interactions, such as in lipid-based drug delivery systems or nonionic surfactants .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-chloro-3-(hexadecyloxy)propan-2-ol, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution between hexadecanol and epichlorohydrin under controlled conditions. Key parameters include:

- Temperature : Optimal yields (70–85%) are achieved at 60–80°C to balance reactivity and minimize side reactions like epoxide ring-opening .

- Catalysts : Alkaline catalysts (e.g., KOH) enhance nucleophilicity of the hydroxyl group in hexadecanol .

- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility of the long-chain alcohol .

Methodological Tip : Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2) and confirm purity using GC-MS .

Q. How is the molecular structure of this compound characterized?

Structural elucidation involves:

- NMR : 1H-NMR shows characteristic signals for the hexadecyl chain (δ 1.2–1.4 ppm, CH2), chlorinated C1 (δ 3.6–3.8 ppm), and hydroxyl-bearing C2 (δ 4.1–4.3 ppm) .

- FT-IR : Peaks at 3400–3500 cm−1 (OH stretch) and 670–690 cm−1 (C-Cl stretch) confirm functional groups .

Note : Compare with analogs like 1-chloro-3-(4-chlorophenoxy)propan-2-ol (CAS 39735-79-0) for validation .

Q. What analytical techniques are recommended for purity assessment?

- HPLC : Use a C18 column with isocratic elution (methanol:water 85:15) to detect impurities <1% .

- Elemental Analysis : Verify %C, %H, and %Cl against theoretical values (C19H39ClO2: C 67.33%, H 11.55%, Cl 10.43%) .

Q. How is preliminary biological activity screening conducted for this compound?

- Antimicrobial Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values typically 25–50 µg/mL) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., MCF-7), noting IC50 values >100 µM due to low solubility .

Advanced Research Questions

Q. How can synthesis be optimized for scalability while maintaining enantiomeric purity?

- Continuous Flow Reactors : Improve heat transfer and reduce reaction time (30–60 minutes vs. 6–8 hours in batch) .

- Enzymatic Resolution : Lipases (e.g., Pseudomonas fluorescens lipase) selectively hydrolyze racemic mixtures to achieve >90% enantiomeric excess .

Data Conflict Alert : Batch-to-batch variability in enzymatic reactions may arise from lipase source differences; standardize enzyme activity units .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial efficacy (e.g., MIC ranging 10–100 µg/mL) may stem from:

- Solubility : Use surfactants (e.g., Tween-80) or DMSO carriers to ensure uniform dispersion .

- Strain Variability : Validate against reference strains (ATCC) and include positive controls (e.g., ampicillin) .

Q. What mechanistic insights exist for its interaction with lipid bilayers?

- Molecular Dynamics Simulations : The hexadecyl chain embeds into lipid membranes, while the chlorinated group disrupts membrane integrity. Simulations (AMBER force field) show >30% increase in membrane fluidity at 10 mol% concentration .

- Experimental Validation : Use fluorescence anisotropy (DPH probes) to corroborate computational findings .

Q. How does structural modification (e.g., varying alkyl chain length) affect bioactivity?

- Chain Length : Analogues with C12–C18 chains show a "cut-off effect"; C16 (hexadecyl) optimizes logP (~5.2) for membrane penetration .

- Substitution : Replacing Cl with Br reduces antimicrobial activity by 40%, highlighting the role of electronegativity .

Q. What are the stability profiles under different storage conditions?

- Thermal Stability : Decomposes at >150°C (TGA data); store at 4°C in inert atmosphere .

- Hydrolytic Degradation : Half-life of 14 days in aqueous buffer (pH 7.4); stabilize with antioxidants (e.g., BHT) .

Q. How to design SAR studies comparing this compound with analogs?

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Key Observations:

Alkyl Chain Influence: The hexadecyl (C₁₆) chain enhances lipophilicity compared to shorter chains (e.g., dodecyl, C₁₂), improving surfactant properties but reducing aqueous solubility . Aromatic analogs (e.g., naphthyl or chlorophenoxy derivatives) prioritize π-π interactions, making them suitable for β-blocker synthesis (e.g., propranolol) .

Synthesis Pathways: Most chlorohydrins are synthesized via nucleophilic substitution between epichlorohydrin and phenols/alkyl alcohols. For example:

- 1-Chloro-3-(dodecyloxy)propan-2-ol: Synthesized from dodecyl phenol and epichlorohydrin in the presence of tetrabutylammonium bromide .

- 1-Chloro-3-(1-naphthyloxy)propan-2-ol : Produced via ketone reduction using Yarrowia lipolytica .

Enantiomeric Resolution Efficiency :

- CALB efficiently resolves chlorohydrins with moderate-sized substituents (e.g., methoxyethyl or cyclopentyl groups) to ≥99% enantiomeric excess (ee) .

- Bulkier groups (e.g., hexadecyl) may reduce enzymatic activity due to steric hindrance in the CALB active site .

Applications: Pharmaceuticals: Aromatic derivatives are intermediates for β-blockers (e.g., propranolol, bisoprolol) . Surfactants: Long-chain alkyl derivatives (C₁₂–C₁₆) are precursors for betaine surfactants with high emulsifying capacity .

Research Findings and Data

Table 2: Enzymatic Resolution Performance of Selected Chlorohydrins

Key Trends:

- CALB achieves high enantioselectivity for chlorohydrins with aromatic or medium-sized aliphatic substituents.

- Longer alkyl chains (e.g., hexadecyl) may require optimized reaction conditions or alternative enzymes.

Propriétés

Numéro CAS |

18371-73-8 |

|---|---|

Formule moléculaire |

C19H39ClO2 |

Poids moléculaire |

335 g/mol |

Nom IUPAC |

1-chloro-3-hexadecoxypropan-2-ol |

InChI |

InChI=1S/C19H39ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-22-18-19(21)17-20/h19,21H,2-18H2,1H3 |

Clé InChI |

CEKNQNBGGWOLAM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCOCC(CCl)O |

SMILES canonique |

CCCCCCCCCCCCCCCCOCC(CCl)O |

Synonymes |

1-Chloro-3-hexadecyloxy-2-propanol |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.